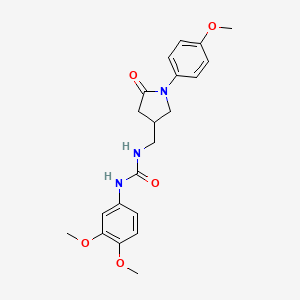
1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, also known as DMPO, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPO is a urea derivative that has been shown to have promising biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Urea derivatives, including diaryl ureas, have been investigated for their anticancer properties. A study by Feng et al. (2020) focused on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. These compounds were evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects. This suggests the potential of such urea derivatives as anticancer agents, possibly acting as BRAF inhibitors (Feng et al., 2020).
Antimicrobial Evaluation
Novel urea derivatives have also been explored for their antimicrobial properties. Rani et al. (2014) synthesized and evaluated novel imidazole ureas/carboxamides containing dioxaphospholanes for their antimicrobial activity. This study highlights the broad applicability of urea derivatives in developing new antimicrobial agents (Rani et al., 2014).
Autophagy and Apoptosis in Cancer Therapy
The role of urea derivatives in modulating cellular processes such as autophagy and apoptosis has been studied. Piccoli et al. (2012) investigated the effects of specific urea derivatives on compulsive food consumption and their implications in binge eating. Although the primary focus was on behavioral outcomes, the study also sheds light on the biochemical pathways influenced by urea derivatives, which could be relevant in cancer therapy by targeting specific cellular mechanisms (Piccoli et al., 2012).
Enzyme Inhibition for Cancer Treatment
Urea derivatives have been explored for their potential in enzyme inhibition, which is a significant area in cancer treatment. Mustafa et al. (2014) synthesized a series of urea derivatives to study their effects on various enzymes and cancer cell lines, identifying compounds with promising in vitro anticancer activity. This research highlights the therapeutic potential of urea derivatives in targeting specific enzymes involved in cancer progression (Mustafa et al., 2014).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-27-17-7-5-16(6-8-17)24-13-14(10-20(24)25)12-22-21(26)23-15-4-9-18(28-2)19(11-15)29-3/h4-9,11,14H,10,12-13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSWGLDPARMHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

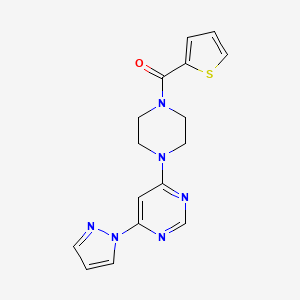
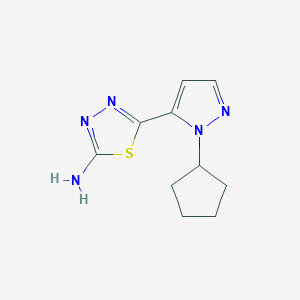
![4-[(E)-2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile](/img/structure/B2436954.png)
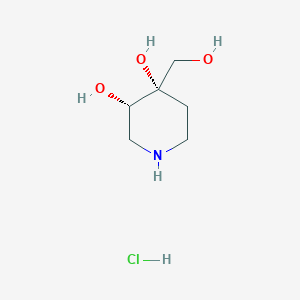
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2436956.png)
![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)
![2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2436958.png)
![2-[4-[(4-Chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one](/img/structure/B2436959.png)

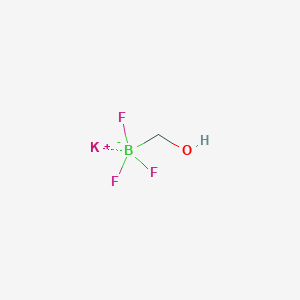


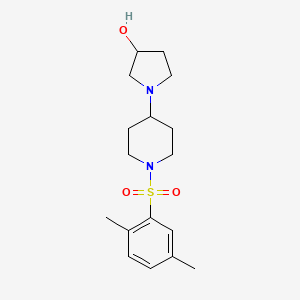
![2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide](/img/structure/B2436973.png)